molecular formula C16H11ClO4 B14392552 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione CAS No. 87724-00-3

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione

Cat. No.: B14392552
CAS No.: 87724-00-3
M. Wt: 302.71 g/mol
InChI Key: NVUQYWKTXJUQDT-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound that features a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 1,3-benzodioxole with a chlorophenyl ketone in the presence of a base to form the desired product. Reaction conditions such as temperature, solvent, and reaction time would need to be optimized for maximum yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for scalability. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a different functional group.

    1-(2H-1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)propane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

87724-00-3

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione

InChI

InChI=1S/C16H11ClO4/c17-12-4-1-10(2-5-12)13(18)8-14(19)11-3-6-15-16(7-11)21-9-20-15/h1-7H,8-9H2

InChI Key

NVUQYWKTXJUQDT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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